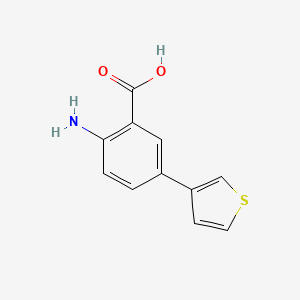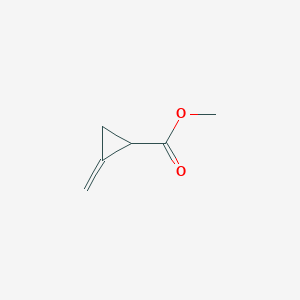
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
描述
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.1265 . This compound is also known by other names such as 2-Methoxycarbonylmethylenecyclopropane and Methyl 2-methylene cyclopropanecarboxylate . It is characterized by a cyclopropane ring substituted with a methylene group and a methyl ester functional group.
准备方法
The synthesis of cyclopropanecarboxylic acid, 2-methylene-, methyl ester can be achieved through various synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another approach involves the use of acid chlorides, where cyclopropanecarboxylic acid chloride reacts with methanol in the presence of a base like pyridine . Industrial production methods often utilize similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield cyclopropanecarboxylic acid and methanol.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include cyclopropanecarboxylic acid, alcohols, and substituted cyclopropane derivatives .
科学研究应用
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester has several scientific research applications:
作用机制
The mechanism of action of cyclopropanecarboxylic acid, 2-methylene-, methyl ester involves its interaction with molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
相似化合物的比较
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester can be compared with similar compounds such as:
Cyclopropanecarboxylic acid, methyl ester: This compound lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: The presence of chlorine atoms in this compound significantly alters its chemical properties and reactivity compared to the methylene derivative.
The uniqueness of this compound lies in its methylene group, which imparts distinct reactivity and potential for diverse chemical transformations .
属性
IUPAC Name |
methyl 2-methylidenecyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(4)6(7)8-2/h5H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSTHJQGWYGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337485 | |
| Record name | Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88787-23-9 | |
| Record name | Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


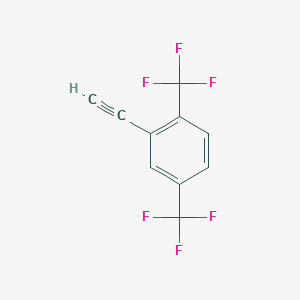
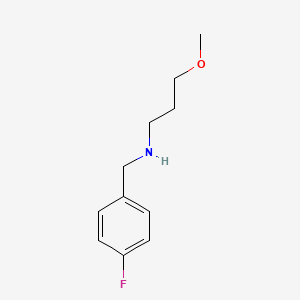
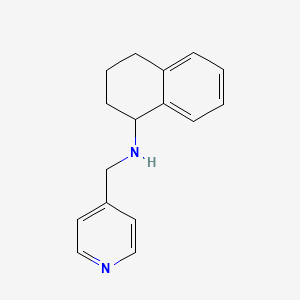
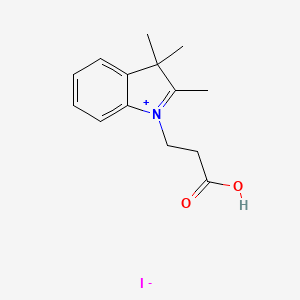
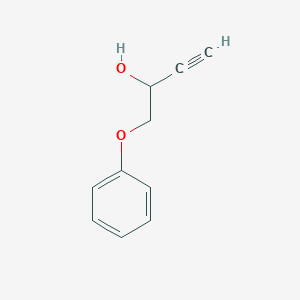
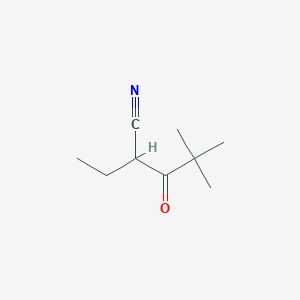
![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)

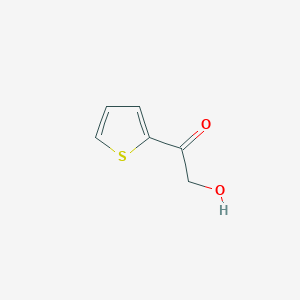
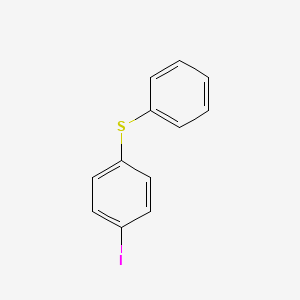

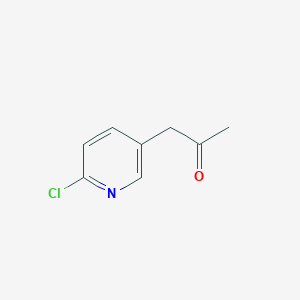
![4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058233.png)
